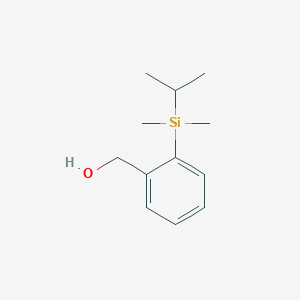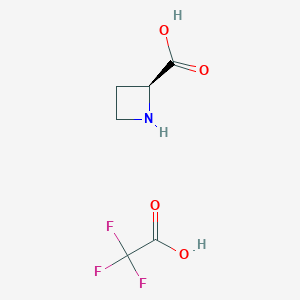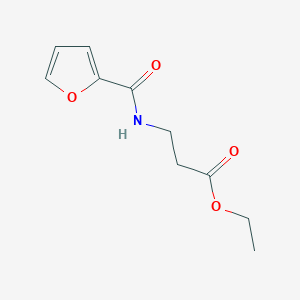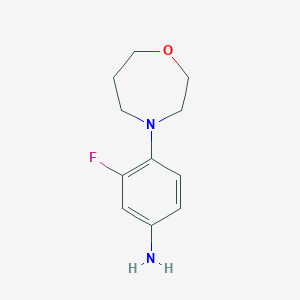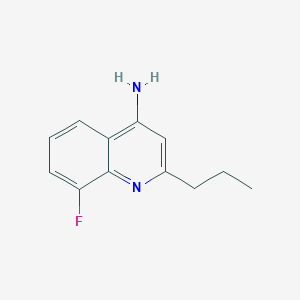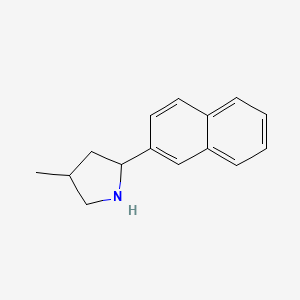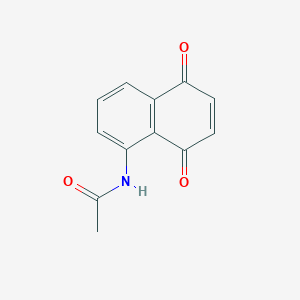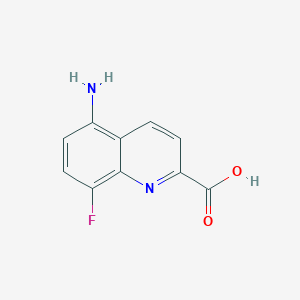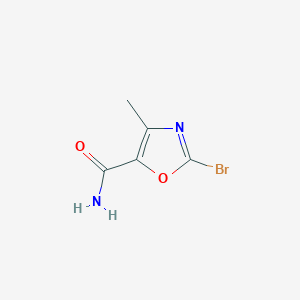
2-Bromo-4-methyloxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-methyloxazole-5-carboxamide is a heterocyclic compound with the molecular formula C5H5BrN2O2. It is part of the oxazole family, which is known for its significant role in medicinal chemistry due to its biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyloxazole-5-carboxamide typically involves the bromination of 4-methyloxazole-5-carboxamide. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-methyloxazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives .
Aplicaciones Científicas De Investigación
2-Bromo-4-methyloxazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action of 2-Bromo-4-methyloxazole-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. Further research is needed to elucidate these mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-methyloxazole-4-carboxylic acid
- 2-Amino-5-bromo-4-methylthiazole
- Methyl 2-bromo-5-methylthiazole-4-carboxylate
Uniqueness
2-Bromo-4-methyloxazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both bromine and carboxamide functional groups. This combination imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C5H5BrN2O2 |
|---|---|
Peso molecular |
205.01 g/mol |
Nombre IUPAC |
2-bromo-4-methyl-1,3-oxazole-5-carboxamide |
InChI |
InChI=1S/C5H5BrN2O2/c1-2-3(4(7)9)10-5(6)8-2/h1H3,(H2,7,9) |
Clave InChI |
ITPUXIRLHPMZPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=N1)Br)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



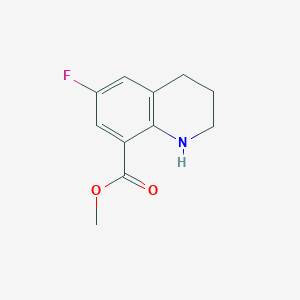
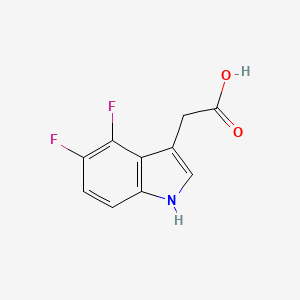
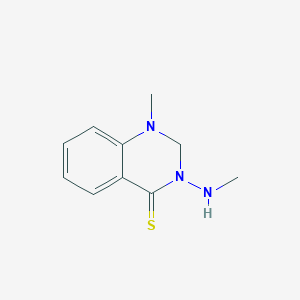
![7'H-Spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]-2',4'-diol](/img/structure/B15068832.png)
![6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15068844.png)
